![molecular formula C16H19N3O B7588739 (5-methyl-1H-pyrazol-4-yl)-(4-phenylpiperidin-1-yl)methanone](/img/structure/B7588739.png)
(5-methyl-1H-pyrazol-4-yl)-(4-phenylpiperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-methyl-1H-pyrazol-4-yl)-(4-phenylpiperidin-1-yl)methanone, also known as MPPP, is a synthetic compound that has been studied for its potential applications in scientific research. MPPP is a member of the piperidine class of compounds and has been shown to have a range of biochemical and physiological effects. In
Scientific Research Applications
(5-methyl-1H-pyrazol-4-yl)-(4-phenylpiperidin-1-yl)methanone has been studied for its potential applications in a range of scientific research areas, including neuroscience, pharmacology, and medicinal chemistry. Specifically, (5-methyl-1H-pyrazol-4-yl)-(4-phenylpiperidin-1-yl)methanone has been shown to have potential as a tool for studying the dopamine system in the brain, which is involved in a range of neurological and psychiatric disorders.
Mechanism of Action
(5-methyl-1H-pyrazol-4-yl)-(4-phenylpiperidin-1-yl)methanone has been shown to act as a dopamine transporter inhibitor, meaning that it blocks the reuptake of dopamine into presynaptic neurons. This leads to an increase in dopamine levels in the synaptic cleft, which can have a range of effects on brain function and behavior.
Biochemical and Physiological Effects:
(5-methyl-1H-pyrazol-4-yl)-(4-phenylpiperidin-1-yl)methanone has been shown to have a range of biochemical and physiological effects, including increased dopamine release, increased locomotor activity, and altered reward processing. These effects are thought to be mediated by the drug's actions on the dopamine system in the brain.
Advantages and Limitations for Lab Experiments
One advantage of (5-methyl-1H-pyrazol-4-yl)-(4-phenylpiperidin-1-yl)methanone is its potential as a tool for studying the dopamine system in the brain. However, there are also limitations to its use in lab experiments, including its potential for abuse and its potential to produce neurotoxic effects.
Future Directions
There are a number of potential future directions for research on (5-methyl-1H-pyrazol-4-yl)-(4-phenylpiperidin-1-yl)methanone, including further studies on its mechanism of action, its potential as a therapeutic agent for neurological and psychiatric disorders, and its potential as a tool for studying the dopamine system in the brain. Additionally, further research is needed to fully understand the potential risks and limitations associated with the use of (5-methyl-1H-pyrazol-4-yl)-(4-phenylpiperidin-1-yl)methanone in scientific research.
Synthesis Methods
(5-methyl-1H-pyrazol-4-yl)-(4-phenylpiperidin-1-yl)methanone can be synthesized using a variety of methods, including the reaction of 4-phenylpiperidine with (5-methyl-1H-pyrazol-4-yl)carbonyl chloride in the presence of a base. Other methods include the reaction of 4-phenylpiperidine with (5-methyl-1H-pyrazol-4-yl)acetic acid followed by dehydration with thionyl chloride.
properties
IUPAC Name |
(5-methyl-1H-pyrazol-4-yl)-(4-phenylpiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O/c1-12-15(11-17-18-12)16(20)19-9-7-14(8-10-19)13-5-3-2-4-6-13/h2-6,11,14H,7-10H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMXRLTBXOILVKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1)C(=O)N2CCC(CC2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-methyl-1H-pyrazol-4-yl)-(4-phenylpiperidin-1-yl)methanone |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.